Methyl 3-Morpholinobenzoate
Description
Methyl 3-morpholinobenzoate (CAS: 197172-69-3) is a benzoic acid derivative featuring a morpholine substituent at the 3-position and a methyl ester group. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The compound is commonly used as a pharmaceutical intermediate, particularly in synthesizing molecules targeting biological pathways such as ferroptosis . It is stored under dry conditions at 2–8°C and has a purity of 98% in commercial supplies .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ethyl 3-Morpholinobenzoate (15b)
- Structure : Ethyl ester analog, replacing the methyl group with ethyl.
- Molecular Formula: C₁₃H₁₇NO₃.
- Molecular Weight : 236.1 g/mol (observed via ESI-MS) .
- Synthesis : Yield of 78% via esterification; characterized by ¹H NMR (δ 4.37 ppm for ethyl group) .
- Applications : Studied in ferroptosis inhibition, suggesting the morpholine moiety enhances interaction with biological targets like NCOA4-FTH1 .
- Key Difference : Ethyl ester may confer slightly higher lipophilicity compared to the methyl analog, influencing pharmacokinetics.
Methyl 5-Amino-2-Morpholinobenzoate
Methyl 3-Fluoro-4-Morpholinobenzoate
Methyl 3-Morpholinopropionate (ST-7245)
- Structure : Propionate backbone instead of benzoate.
- Molecular Formula: C₈H₁₅NO₃.
- Molecular Weight : 173.21 g/mol .
- Purity: 95% (lower than Methyl 3-morpholinobenzoate’s 98%) .
- Key Difference : The shorter chain may reduce steric hindrance, favoring enzymatic interactions.
Data Table: Comparative Analysis of Morpholinobenzoate Derivatives
Research Findings and Functional Insights
- Synthetic Efficiency: this compound derivatives are synthesized via esterification or nucleophilic substitution, with yields ranging from 76% to 98% depending on substituents .
- Biological Activity: Morpholine rings enhance solubility and target engagement in ferroptosis pathways, while fluorine or amino groups modulate electronic properties and binding affinity .
- Safety Considerations: Methyl esters generally require precautions (e.g., H302 hazard), but fluoro- or amino-substituted analogs may introduce additional risks, necessitating tailored safety protocols .
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